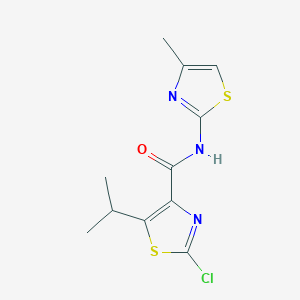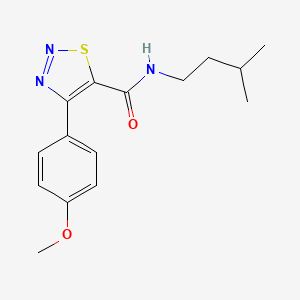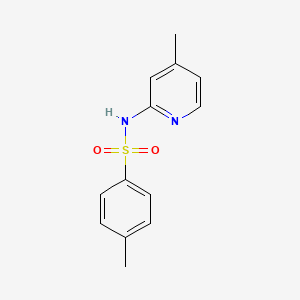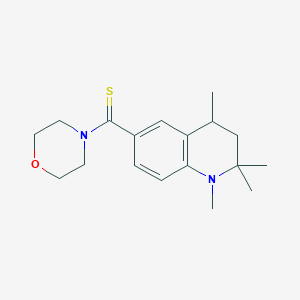![molecular formula C17H18INO2 B11027084 8'-Iodo-6'-methyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione](/img/structure/B11027084.png)
8'-Iodo-6'-methyl-5',6'-dihydrospiro[cyclohexane-1,4'-pyrrolo[3,2,1-ij]quinoline]-1',2'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It contains a spirocyclic system, which means that two rings share a single common atom (the spiro center).
- The compound’s name provides information about its substituents: an iodo group at the 8’ position, a methyl group at the 6’ position, and a dihydrospiroquinoline core.
- The fused cyclohexane and pyrroloquinoline rings contribute to its unique spatial arrangement.
8’-Iodo-6’-methyl-5’,6’-dihydrospiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline]-1’,2’-dione: is a complex heterocyclic compound with an intriguing structure.
Preparation Methods
- The synthesis of this compound involves several steps:
- Start with a Stollé-type reaction of 3,4-dihydro-1H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides with oxalyl chloride.
- This reaction yields 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones .
- These intermediates can then undergo cyclocondensation with various 1,2- or 1,3-dinucleophiles.
- Alternatively, a three-component cyclocondensation with malononitrile (or ethyl cyanoacetate) and carbonyl compounds (with activated methylene groups) can be employed .
Chemical Reactions Analysis
8’-Iodo-6’-methyl-5’,6’-dihydrospiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline]-1’,2’-dione: may undergo various reactions:
Scientific Research Applications
- This compound’s biological activity makes it interesting:
- It exhibits potential binding with biochemical targets due to its rigid spatial structure.
- Researchers have explored its medicinal properties .
- Applications include:
- Chemistry: As a building block for more complex molecules.
- Biology: Investigating its effects on cellular processes.
- Medicine: Assessing its therapeutic potential.
- Industry: Developing novel materials or pharmaceuticals.
Mechanism of Action
- The exact mechanism remains an active area of research.
- Molecular targets and pathways involved are yet to be fully elucidated.
Comparison with Similar Compounds
- Similar compounds include other spiroheterocycles and tetrahydroquinoline derivatives .
8’-Iodo-6’-methyl-5’,6’-dihydrospiro[cyclohexane-1,4’-pyrrolo[3,2,1-ij]quinoline]-1’,2’-dione: stands out due to its unique spirocyclic structure.
Properties
Molecular Formula |
C17H18INO2 |
|---|---|
Molecular Weight |
395.23 g/mol |
IUPAC Name |
6-iodo-9-methylspiro[1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-11,1'-cyclohexane]-2,3-dione |
InChI |
InChI=1S/C17H18INO2/c1-10-9-17(5-3-2-4-6-17)19-14-12(10)7-11(18)8-13(14)15(20)16(19)21/h7-8,10H,2-6,9H2,1H3 |
InChI Key |
XLMNWMQXNCFXBC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2(CCCCC2)N3C4=C1C=C(C=C4C(=O)C3=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(1,3-benzodioxol-5-ylimino)-4,4,6,8-tetramethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11027012.png)
![4-[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]butanoic acid](/img/structure/B11027013.png)
![3-(2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(6-methoxypyridin-3-yl)propanamide](/img/structure/B11027021.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxamide](/img/structure/B11027022.png)
![7-(3,4-dimethoxyphenyl)-2-[3-(1H-indol-3-yl)propyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11027026.png)
![2,3-dimethyl-5-oxo-N-[2-(pyridin-2-yl)ethyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11027030.png)


![N-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-oxoquinazolin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11027053.png)
![(2,6-Dimethoxyphenyl)[4-(4-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11027054.png)


![N-{[(7-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-9-yl)oxy]acetyl}glycylglycine](/img/structure/B11027086.png)

